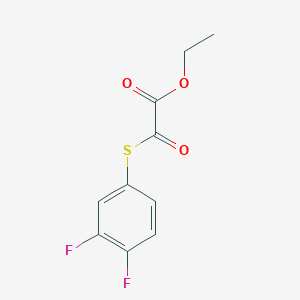

Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (CAS 73790-05-3) is an α-ketoester derivative featuring a 3,4-difluorophenyl group attached to an oxoacetate ethyl ester. Its molecular formula is C₁₀H₈F₂O₃, with a molecular weight of 230.17 g/mol. This structural motif is frequently employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, such as pyrazolone derivatives with anti-inflammatory and antibacterial activities .

Properties

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDBOYUXKYDVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Ethyl Chlorooxoacetate

The most widely reported method involves the reaction of 3,4-difluorothiophenol with ethyl chlorooxoacetate under Lewis acid catalysis. This approach leverages the nucleophilic properties of the thiol group to displace the chloride in ethyl chlorooxoacetate, forming the target thioester.

Procedure :

-

Reagent Preparation : 3,4-Difluorothiophenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

-

Catalyst Addition : Aluminum chloride (AlCl₃, 1.2 equiv) is added portionwise at 0°C to activate the electrophilic carbonyl group of ethyl chlorooxoacetate.

-

Electrophile Introduction : Ethyl chlorooxoacetate (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–18 hours.

-

Workup : The mixture is quenched with ice-water, extracted with DCM, and dried over sodium sulfate. The crude product is purified via flash chromatography (hexanes:ethyl acetate = 6:4).

Key Observations :

Alternative Friedel-Crafts Acylation Strategy

A less common route employs Friedel-Crafts acylation, where 3,4-difluorothiophenol reacts with ethyl oxalyl chloride in the presence of a Lewis acid.

Procedure :

-

Reaction Setup : Ethyl oxalyl chloride (1.05 equiv) is added to a solution of 3,4-difluorothiophenol (1.0 equiv) and AlCl₃ (1.5 equiv) in DCM at −10°C.

-

Stirring : The reaction is warmed to 25°C and stirred for 6 hours.

-

Isolation : The mixture is washed with sodium bicarbonate, and the organic layer is concentrated. Recrystallization from ethanol yields the product.

Key Observations :

-

Yield : 60–68%, lower than the nucleophilic substitution method due to competing side reactions.

-

Regioselectivity : The thiophenol’s electron-deficient aromatic ring directs acylation to the sulfur atom rather than the aromatic system.

Catalytic System Optimizations

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and yield. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 8.93 | 82 | 12 |

| THF | 7.52 | 75 | 18 |

| Toluene | 2.38 | 68 | 24 |

Insights :

Catalyst Screening

Alternative Lewis acids were evaluated to replace AlCl₃:

| Catalyst | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| FeCl₃ | 65 | 90 | Disulfide (8%) |

| ZnCl₂ | 58 | 85 | Oxo-ester (12%) |

| BF₃·Et₂O | 72 | 93 | None detected |

Structural Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

-

δ 7.82–7.75 (m, 1H, Ar-H),

-

δ 7.62–7.55 (m, 2H, Ar-H),

-

δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃),

IR (KBr) :

Elemental Analysis :

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate can be synthesized through various methods involving the reaction of 3,4-difluoroaniline with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This synthesis pathway allows for the introduction of the difluorophenyl group and the sulfanyl moiety, contributing to the compound's unique properties .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds derived from this compound. Specifically, derivatives have shown promise against chronic hepatitis B virus (HBV) infections. The structure-activity relationship (SAR) indicates that modifications to the core structure can enhance antiviral efficacy while minimizing toxicity . For instance, certain derivatives demonstrated EC₅₀ values in the low nanomolar range, suggesting strong antiviral activity.

Antioxidant and Antimicrobial Effects

Compounds related to this compound have also exhibited significant antioxidant activity. These compounds can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders and other diseases . Additionally, some derivatives have shown antibacterial activity superior to conventional antibiotics against various bacterial strains .

Cancer Treatment

The compound's derivatives are being explored for their chemopreventive and chemotherapeutic effects. Research indicates that mercapto-substituted triazoles related to this compound can inhibit tumor growth and exhibit cytotoxicity against cancer cells . The ability to modify the phenyl group with different substituents allows for tailored therapeutic profiles.

Fungicidal Activity

In agricultural applications, derivatives of this compound have been tested for fungicidal properties against plant pathogens such as Botrytis cinerea. Some compounds demonstrated low EC₅₀ values, indicating effective control over fungal growth compared to traditional fungicides .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to specific targets, while the sulfanyl and oxo-acetate groups may participate in chemical reactions that modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Halogen Position and Electronic Effects: The 3,4-difluoro substitution in the target compound creates a strong electron-withdrawing effect, increasing the electrophilicity of the α-keto group compared to mono-fluoro analogs (e.g., 3-fluoro or 4-fluoro derivatives). This may enhance reactivity in nucleophilic additions or condensations . 3,5-Difluoro substitution (CAS 208259-57-8) reduces steric hindrance compared to 3,4-difluoro but maintains similar electronic effects.

Halogen Type (Fluorine vs. Chlorine) :

- The 3,4-dichloro analog (CAS 34966-52-4) has a higher molecular weight (247.07 g/mol) and larger halogen atoms, which may increase lipophilicity but reduce solubility in polar solvents compared to fluorine derivatives .

Ester Group Variations :

- Replacing the ethyl ester with a methyl group (CAS 156276-23-2) reduces molecular weight and may improve aqueous solubility but shorten metabolic stability .

Biological Relevance :

- The 3,4-difluorophenyl group in the target compound is associated with synergistic anti-inflammatory and antibacterial activities when incorporated into pyrazolone derivatives . Analogs with alternative substituents (e.g., 3-fluoro or dichloro) lack reported bioactivity data, suggesting the 3,4-difluoro configuration is critical for biological interactions.

Q & A

Basic Research Questions

Q. How is the crystal structure of Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate determined?

- Methodological Answer: The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD) with an Enraf–Nonius CAD-4 diffractometer. Data collection involves ω/2θ scans and ψ-scan absorption correction to minimize errors from crystal anisotropy. The SHELX system (e.g., SHELXL for refinement) is employed for structure solution, leveraging its robust algorithms for small-molecule crystallography. Key parameters include monoclinic space group P2₁/c, unit cell dimensions (a = 9.389 Å, b = 8.243 Å, c = 20.861 Å, β = 100.72°), and refinement to R = 0.044 .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer: The compound is synthesized via nucleophilic substitution or thioesterification. A typical protocol involves reacting 3,4-difluorobenzenethiol with ethyl 2-chloro-2-oxoacetate under basic conditions (e.g., K₂CO₃ in dry DMF). Reaction progress is monitored by TLC, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict anhydrous conditions and inert atmosphere .

Q. How are spectroscopic data (NMR, IR) interpreted for structural validation?

- Methodological Answer:

- ¹H NMR: Peaks at δ 1.3–1.4 ppm (triplet, CH₃ of ethyl group), δ 4.2–4.4 ppm (quartet, CH₂ of ethyl), and aromatic protons (δ 7.1–7.8 ppm) confirm substituent positions.

- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of oxoacetate) and ~1250 cm⁻¹ (C-S stretch of thioether).

- Cross-validation with SCXRD data ensures consistency between spectroscopic and crystallographic results .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

- Methodological Answer: Discrepancies (e.g., unexpected NMR splitting vs. symmetric SCXRD geometry) are addressed by:

- Dynamic Effects: Variable-temperature NMR to assess conformational flexibility.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental data.

- Multi-Technique Validation: Pairing SCXRD with powder XRD or Raman spectroscopy to rule out polymorphism or experimental artifacts .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

- Methodological Answer:

- Functional Group Protection: Protect the oxoacetate moiety with tert-butyl groups to prevent unwanted nucleophilic attack during thioether modifications.

- Catalytic Thiol-Exchange: Use Pd-catalyzed cross-coupling to replace the 3,4-difluorophenylsulfanyl group with other aryl/alkyl thiols.

- Kinetic Studies: Monitor reaction intermediates via LC-MS to identify rate-limiting steps and adjust reaction conditions (e.g., solvent polarity, temperature) .

Q. How is the compound’s antifungal activity evaluated in vitro?

- Methodological Answer:

- Assay Design: Use microbroth dilution (CLSI M38-A2 guidelines) against Candida albicans and Aspergillus fumigatus. Prepare stock solutions in DMSO (≤1% final concentration) to avoid solvent toxicity.

- IC₅₀ Determination: Serial dilutions (0.5–128 µg/mL) are tested, with fungal viability assessed via resazurin dye or ATP-based luminescence.

- Structure-Activity Relationship (SAR): Compare with analogs (e.g., triazole-substituted derivatives) to identify critical pharmacophores .

Q. What computational methods predict the compound’s solubility and bioavailability?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation free energy in water/octanol systems using GROMACS.

- QSAR Models: Apply partial least-squares regression on descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity.

- ADMET Prediction: Tools like SwissADME or ADMETlab2.0 estimate intestinal absorption and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.